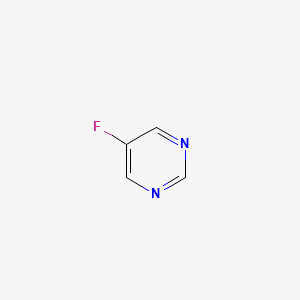

5-氟嘧啶

描述

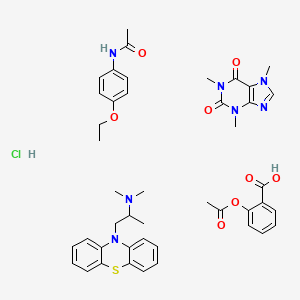

5-Fluoropyrimidine (5-FP) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. 5-FP has been used in the synthesis of various pharmaceuticals and has been studied for its biochemical and physiological effects.

科学研究应用

1. 氟嘧啶类药物的心脏毒性

氟嘧啶类药物(包括 5-氟尿嘧啶 (5-FU))常用于癌症治疗,但对其潜在心脏毒性作用的担忧日益增加。研究重点关注氟嘧啶类药物诱导的心脏毒性(FIC)的发病机制,如冠状动脉血管痉挛和内皮损伤,以及风险和预测因素。诊断工具的开发(包括 microRNA 技术)是未来该领域研究的一个有希望的方向(Depetris 等,2018 年)。

2. 二氢嘧啶脱氢酶 (DPD) 多态性

多项研究探讨了 DPD 多态性与氟嘧啶类药物毒性之间的关系。DPD 是参与 5-FU 代谢的主要酶。DPD 基因的遗传变异会导致接受氟嘧啶类药物治疗的患者出现严重毒性反应。已在 DPD 基因中发现 30 多个单核苷酸多态性 (SNP) 和缺失,识别这些多态性有助于预测严重毒性反应的风险(Del Re 等,2010 年)。

3. 个体化氟嘧啶类药物治疗

研究强调了根据 DPD 状态对氟嘧啶类药物治疗进行个体化的重要性。这种方法可以通过降低严重和潜在致命毒性反应的风险,显著提高患者的安全性。正在考虑各种策略,包括 DPYD 基因分型和测量治疗前 DPD 表型(Meulendijks 等,2016 年)。

4. ATP 结合盒转运蛋白的作用

研究探索了膜药物转运蛋白(尤其是 ATP 结合盒转运蛋白)在氟嘧啶类药物化疗反应中的作用。这些转运蛋白是细胞内药物浓度的关键决定因素,可能影响氟嘧啶类药物治疗的毒性和耐药性的发生(Nies 等,2015 年)。

5. 药理遗传学和代谢

氟嘧啶类药物的药理遗传学(特别是关注 DPD)一直是大量研究的主题。研究调查了治疗结果与 DPD 生殖系多态性之间的关联,为个性化治疗和预防毒性反应提供了见解(Del Re 等,2017 年)。

作用机制

Target of Action

The primary target of 5-Fluoropyrimidine is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting this enzyme, 5-Fluoropyrimidine interferes with DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-Fluoropyrimidine acts principally as a thymidylate synthase inhibitor . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate, a nucleotide required for DNA replication . This interruption leads to a decrease in DNA synthesis and cell replication .

Biochemical Pathways

5-Fluoropyrimidine follows the same metabolic pathways as uracil . The main mechanism of its activation is conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an important part of the folate-homocysteine cycle and purine and pyrimidine synthesis . The conversion of 5-Fluoropyrimidine to FdUMP can occur via thymidylate phosphorylase to fluorodeoxyuridine and then by the action of thymidine kinase to FdUMP .

Pharmacokinetics

The dosing of 5-Fluoropyrimidine is currently based on body surface area . This method has been associated with clinically significant pharmacokinetic variability . The rate-limiting step of 5-Fluoropyrimidine catabolism is dihydropyrimidine dehydrogenase conversion of 5-Fluoropyrimidine to dihydrofluorouracil .

Result of Action

The primary cytotoxic effect of 5-Fluoropyrimidine is believed to result from the binding of its active form to thymidylate synthase, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . This leads to a decrease in tumor cell replication and survival .

Action Environment

The cellular and clinical pharmacology of fluoropyrimidines like 5-Fluoropyrimidine is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-Fluoropyrimidine has led to new strategies to optimize therapy with these important agents . The “fluoropyrimidine phenotype” of tumor cells can be used to determine whether therapy with these agents is appropriate and, if so, whether one fluoropyrimidine may offer a particular advantage over another .

属性

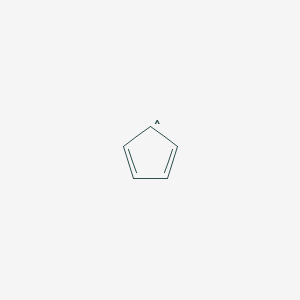

IUPAC Name |

5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPDSMOWMQFPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217851 | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675-21-8 | |

| Record name | 5-Fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36X4TD47C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 5-FU primarily exerts its anticancer effect by disrupting DNA synthesis. It accomplishes this by inhibiting thymidylate synthase, an enzyme crucial for the production of thymidine, a vital building block of DNA. [] The resulting thymidine depletion disrupts DNA replication and repair processes, ultimately leading to cell death. [, ]

ANone: Leucovorin enhances the cytotoxic effects of 5-FU. While the exact mechanism remains under investigation, research suggests that leucovorin may potentiate the inhibition of thymidylate synthase by 5-FU, leading to increased DNA damage. [, ] Notably, leucovorin's impact appears more pronounced when combined with 5-FU and interferon-α2a. []

ANone: Research indicates that 5-FU can also influence RNA processes. Studies in mouse T-lymphoma (S-49) cells revealed that 5-FU, in combination with thymidine, exerts toxicity specifically through RNA-directed mechanisms. [] This effect primarily manifests in the G1 phase of the cell cycle, leading to rapid cell lysis. []

ANone: Both 5-azacytidine and 5-fluoropyrimidines can disrupt RNA modification processes. 5-Azacytidine specifically inhibits transfer RNA (tRNA) cytosine-5-methyltransferase, leading to reduced 5-methylcytidine content in tRNA. [] Similarly, 5-fluoropyrimidines have also been shown to interfere with specific post-transcriptional RNA modifications. []

ANone: The molecular formula for 5-fluorouracil is C4H3FN2O2, and its molecular weight is 130.08 g/mol. [, ]

ANone: Numerous studies have employed various spectroscopic techniques to characterize 5-fluoropyrimidine derivatives. Techniques like infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to confirm the structures of synthesized compounds. [, , , ]

ANone: The fluorine-19 atom in 5-fluoropyrimidine-substituted RNA allows for the observation of long-range scalar 5J(H1',F) couplings. These couplings provide valuable information about the conformation of the glycosidic bond in RNA. [] Specialized NMR experiments, like the S3E-19F-alpha,beta-edited NOESY, have been developed to quantify these couplings and analyze the relationship between scalar couplings and RNA conformations. []

ANone: The stability of 5-FU can be influenced by factors like pH, temperature, and the presence of other chemicals. Specific stability data under various conditions may require further investigation and consultation of relevant literature.

ANone: Yes, research highlights the use of materials like poly(vinyl alcohol) (PVA) and chitosan (Cs) to create microspheres for the controlled release of 5-FU. [] These microspheres aim to improve drug delivery and prolong the therapeutic effect of 5-FU.

ANone: Computational chemistry plays a vital role in understanding the properties and behavior of 5-fluoropyrimidine derivatives. Techniques like density functional theory (DFT) calculations are used to analyze molecular geometries, electronic structures, and spectroscopic properties. [, ]

ANone: DFT calculations have been used to investigate the relationship between scalar couplings and conformations around the glycosidic bond in 5-fluoropyrimidine-substituted RNA. [] These calculations helped establish a generalized Karplus relationship to describe the dependence of 5J(H1',F) couplings on the torsion angle chi. []

ANone: While the provided abstracts do not explicitly detail QSAR studies on 5-fluoropyrimidines, such models can be valuable tools in this field. QSAR studies could help predict the activity, potency, and selectivity of novel 5-fluoropyrimidine derivatives based on their structural features.

ANone: Numerous studies have explored the SAR of 5-FU derivatives. For example, researchers synthesized a series of 2-butoxy-4-substituted 5-fluoropyrimidines and evaluated their cytotoxic activity against various cancer cell lines. [] Results showed that specific substitutions at the 4-position significantly impacted the compounds' potency and selectivity against different cancer cell lines. []

ANone: One study highlighted the synthesis of a novel 5-FU derivative, 1-(3-(4-aminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, which demonstrated higher antitumor activity and lower toxicity than 5-FU in mice. []

ANone: While 5-FU is a potent antitumor agent, its clinical use can be challenging due to factors such as short half-life, low bioavailability, and toxicity. Various formulation strategies aim to overcome these limitations and improve the therapeutic index of 5-FU. [, , ]

ANone: Researchers continually explore strategies to optimize the pharmaceutical properties of 5-FU derivatives. These strategies include developing prodrugs, utilizing drug delivery systems like microspheres and nanoparticles, and exploring various chemical modifications to enhance solubility and stability. [, , , , ]

ANone: The pharmacokinetic properties of 5-FU derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles, significantly influence their therapeutic efficacy and potential for adverse effects. [, , , ]

ANone: Yes, researchers have developed 5-FU derivatives, such as 2',3',5'-tris-O-[N-(2-n-propyl-n-pentanoyl)glycyl]-5-fluorouridine (UK-21) and 1-(6-[N-(2-n-propyl-n-pentanoyl)glycyl]amino-n-hexylcarbamoyl)-5-fluorouracil (UK-25), which exhibit potent antitumor activity with reduced immunosuppressive effects compared to 5-FU. []

ANone: Researchers utilize various in vitro and in vivo models to assess the efficacy and safety of 5-fluoropyrimidine derivatives. Common in vitro models include cell-based assays using human cancer cell lines to evaluate cytotoxicity, cell cycle arrest, and apoptosis induction. [, , , ]

ANone: In vivo studies frequently employ rodent models bearing human tumor xenografts to evaluate the antitumor activity and toxicity of 5-fluoropyrimidine derivatives. [, , , , ] These models allow researchers to assess the compounds' effects on tumor growth, metastasis, and survival.

ANone: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of 5-fluoropyrimidine derivatives, including 5-FU, in various types of cancer. [, , , ]

ANone: Resistance to 5-fluoropyrimidines can arise from various mechanisms, including:

- Decreased drug uptake []

- Increased expression of target enzymes like thymidylate synthase [, ]

- Enhanced drug detoxification pathways []

- Upregulation of DNA repair mechanisms [, ]

ANone: Cross-resistance between 5-fluoropyrimidines and other anticancer agents, such as antifolates, can occur. [] This highlights the importance of understanding the mechanisms underlying resistance and exploring combination therapies to target multiple pathways and potentially overcome resistance.

ANone: Researchers are actively developing targeted drug delivery systems to enhance the efficacy and reduce the toxicity of 5-fluoropyrimidines. These strategies include:

- Nanoparticles: Encapsulating 5-FU in nanoparticles can improve its solubility, stability, and tumor targeting. []

- Antibody-drug conjugates (ADCs): Linking 5-FU to tumor-specific antibodies can enhance its delivery to cancer cells while minimizing off-target effects. []

- Prodrug approaches: Designing prodrugs that are activated specifically in the tumor microenvironment can improve drug delivery and reduce systemic toxicity. [, ]

ANone: Research suggests that genetic polymorphisms in enzymes involved in 5-FU metabolism, such as methylenetetrahydrofolate reductase (MTHFR), might influence chemotherapy response. Studies have shown a correlation between specific MTHFR genotypes (C677T and A1298C) and response to 5-fluoropyrimidine-based therapy in patients with digestive tract carcinomas. [, ]

ANone: In addition to MTHFR polymorphisms, researchers are exploring other potential predictive biomarkers, including:

- Thymidylate synthase (TS) expression: High TS levels have been associated with resistance to 5-FU-based therapy. [, , ]

- Thymidine phosphorylase (TP) expression: Elevated TP activity might predict a better response to 5-FU treatment. []

- Dihydropyrimidine dehydrogenase (DPD) deficiency: DPD is involved in 5-FU degradation, and its deficiency can lead to severe 5-FU toxicity. []

ANone: Various analytical techniques are employed to characterize and quantify 5-fluoropyrimidines and their derivatives. These methods include:

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used for separating, identifying, and quantifying 5-fluoropyrimidines in various matrices, including biological samples. [, , ]

- Mass spectrometry (MS): Coupled with separation techniques like HPLC or gas chromatography (GC), MS provides high sensitivity and selectivity for identifying and quantifying 5-fluoropyrimidines and their metabolites. [, , ]

- Immunohistochemical analysis: This technique is used to visualize and quantify the expression of proteins, such as thymidylate synthase and thymidine phosphorylase, in tumor tissues, which can provide insights into potential resistance mechanisms. []

ANone: While 5-fluoropyrimidines primarily exert their effects through disrupting DNA and RNA synthesis, research suggests they can also modulate immune responses. For instance, certain 5-FU derivatives, like UK-21 and UK-25, have demonstrated lower immunosuppressive effects compared to 5-FU. []

ANone: Yes, the metabolism of 5-fluoropyrimidines, particularly 5-FU, is significantly influenced by enzymes like dihydropyrimidine dehydrogenase (DPD). DPD deficiency can lead to reduced 5-FU degradation and increased toxicity. []

ANone: Capecitabine is an orally administered prodrug of 5-FU designed to be preferentially activated in tumor tissues by thymidine phosphorylase. [] This targeted activation aims to enhance the efficacy and reduce the systemic toxicity associated with 5-FU.

ANone: The discovery of 5-fluoropyrimidines as anticancer agents dates back to the 1950s. Researchers like Charles Heidelberger played a pivotal role in elucidating the mechanism of action of 5-FU, highlighting its ability to inhibit thymidylate synthase and disrupt DNA synthesis. []

ANone: Key milestones in the history of 5-fluoropyrimidines include:

ANone: The study of 5-fluoropyrimidines has spurred collaborations between researchers from diverse fields, including:

- Medicinal chemistry: Chemists play a crucial role in designing and synthesizing novel 5-fluoropyrimidine derivatives with improved pharmacological properties. [, , , , ]

- Molecular biology and genetics: Understanding the molecular mechanisms of action, resistance, and interactions with cellular pathways is crucial for optimizing 5-fluoropyrimidine-based therapies. [, , , ]

- Pharmacology and pharmaceutics: Researchers in these fields focus on improving the delivery, bioavailability, and therapeutic index of 5-fluoropyrimidines. [, , , ]

- Oncology and clinical research: Clinicians play a vital role in evaluating the efficacy and safety of 5-fluoropyrimidines in patients, identifying biomarkers for predicting response, and managing treatment-related adverse events. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

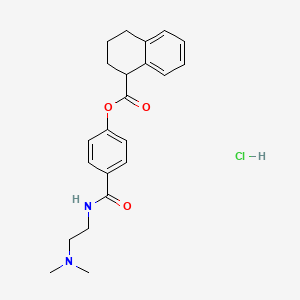

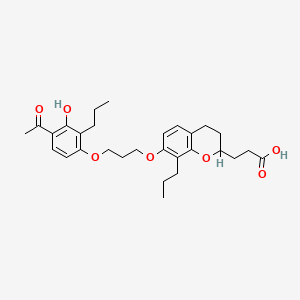

![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)

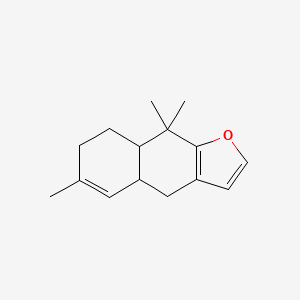

![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)